molecular formula C17H16N4O B1261262 5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Cat. No. B1261262
M. Wt: 292.33 g/mol
InChI Key: YOISMDAENMJUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile is a member of naphthalenes.

Scientific Research Applications

Synthesis of Pyrazolonaphthyridine and Pentaazanaphthalene Derivatives

A precursor similar to 5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile was used for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes. These derivatives have potential applications in pharmaceutical and chemical research due to their complex molecular structures (Aly, 2006).

Fluorescent Chemosensor for Al3+ Ions

A derivative structurally related to 5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile was synthesized and studied as a fluorescent chemosensor. It demonstrated high selectivity and sensitivity for detecting Al3+ ions, indicating its potential application in environmental and analytical chemistry (Asiri et al., 2018).

Process Optimization in Synthesis

The optimization of the synthesis process for compounds related to 5-Amino-1-(2-hydroxyethyl) pyrazole, a structurally similar compound, has been studied. This research contributes to the efficient production of complex pyrazole derivatives, which are important in pharmaceutical manufacturing (Wang Gui-jun, 2011).

Antimicrobial Activity

Schiff bases using derivatives of pyrazole-4-carbonitrile have been synthesized and screened for antimicrobial activity. Given the structural similarity, this indicates potential biomedical applications for 5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile in developing new antimicrobial agents (Puthran et al., 2019).

properties

Product Name

5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-amino-1-(2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N4O/c18-11-15-16(20-21(8-9-22)17(15)19)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,22H,8-10,19H2

InChI Key

YOISMDAENMJUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
Reactant of Route 2
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
Reactant of Route 3
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2-hydroxyethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.